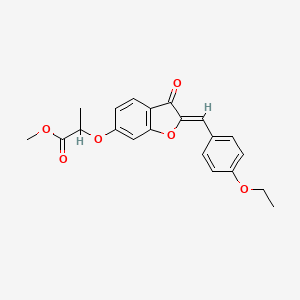

(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-15-7-5-14(6-8-15)11-19-20(22)17-10-9-16(12-18(17)27-19)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLBODWTDKPXDH-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with a complex structure that includes a benzofuran ring and an ethoxybenzylidene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The unique structural features contribute to its bioactivity, making it a candidate for further research in drug development.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities through competitive inhibition or allosteric modulation. For instance, the compound's structure allows for potential binding to active sites of enzymes involved in metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity |

|---|---|---|

| (Z)-methyl 2... | 93% at 500 µM | 82% at 500 µM |

| Vitamin C | Positive Control | Positive Control |

Anti-Melanogenic Activity

In cell-based experiments using B16F10 melanoma cells, the compound has shown promising anti-melanogenic effects by inhibiting tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders.

| Analog | IC50 (µM) | Effect on Melanin Production |

|---|---|---|

| (Z)-methyl 2... | 6.18 | Significant inhibition |

| Kojic Acid | ~25 | Less effective |

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some analogs exhibited low toxicity at concentrations below 20 µM, others showed significant cytotoxic effects. This variability underscores the need for careful evaluation when considering therapeutic applications.

| Analog | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Analog 1 | ≤20 | >80 |

| Analog 2 | 2.5 | <50 |

Case Studies

- Tyrosinase Inhibition : A study focused on the anti-melanogenic properties of various analogs derived from similar structures demonstrated that compounds with ethoxybenzylidene groups significantly inhibited tyrosinase activity compared to controls .

- Antioxidant Efficacy : In another investigation, the antioxidant capabilities were assessed using DPPH and ABTS radical scavenging assays, where the compound exhibited comparable efficacy to established antioxidants like Vitamin C .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Electronic and Steric Effects

- Fluorinated Analog : The 3-fluoro substituent introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes with nucleophilic residues).

- Bromo-methoxy Analog : The 5-bromo group increases steric hindrance, possibly reducing off-target interactions. The 2-methoxy group may enhance water solubility via hydrogen bonding.

- The cinnamate ester may confer photostability challenges compared to propanoate esters.

Pharmacological Implications

While specific activity data for the target compound are unavailable in the provided evidence, trends can be inferred:

- Lipophilicity : The 4-ethoxy group (logP ~2.5) may favor blood-brain barrier penetration compared to the polar dimethoxy analog (logP ~1.8).

- Metabolic Stability : The fluorine atom in could reduce oxidative metabolism, while the bromine in may slow enzymatic degradation.

- Target Selectivity : Bulkier substituents (e.g., bromine in ) might limit binding to smaller active sites but improve selectivity for larger pockets.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing (Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

Methodological Answer: The synthesis typically involves a multi-step process:

Formation of the benzofuran core : Cyclization of substituted phenols with β-ketoesters under acidic conditions.

Benzylidene introduction : Condensation of the benzofuran intermediate with 4-ethoxybenzaldehyde under reflux in ethanol, requiring precise temperature control (70–80°C) and catalytic bases like piperidine .

Esterification : Reaction with methyl propanoate derivatives using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane.

Critical Parameters :

- Temperature : Excess heat may lead to Z/E isomerization or decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the (Z)-isomer .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.2–5.5 ppm indicates the benzylidene CH group.

- ¹³C NMR : Signals at ~165–175 ppm confirm carbonyl groups (benzofuran-3-one and ester) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 366.4 (calculated for C₂₂H₂₂O₅) validates the molecular formula .

- FT-IR : Bands at 1720 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (benzofuran-3-one C=O) .

Q. What initial biological activities have been observed, and how are they assessed?

Methodological Answer:

- Anti-inflammatory Activity : Assessed via COX-2 inhibition assays (IC₅₀ values reported at ~10–50 μM) using RAW 264.7 macrophage cells .

- Antioxidant Potential : Evaluated using DPPH radical scavenging assays, with EC₅₀ values compared to ascorbic acid controls .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal moderate activity (IC₅₀ ~20–100 μM), suggesting selective targeting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Isomerization Artifacts : If NMR shows unexpected peaks, perform variable-temperature NMR to detect dynamic Z/E isomerization .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., benzylidene configuration) and confirms bond lengths/angles .

- Comparative Analysis : Cross-validate with analogous compounds (e.g., 4-methoxy or 4-fluoro derivatives) to identify substituent-specific shifts .

Q. What strategies optimize the compound's reactivity and selectivity in chemical reactions?

Methodological Answer:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .

- Catalytic Optimization : Employ Pd/C or CuI for regioselective cross-coupling reactions at the benzofuran 6-position .

- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups during benzylidene modifications to prevent side reactions .

Q. What computational methods are used to predict biological target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR), prioritizing binding poses with ΔG < -8 kcal/mol .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, analyzing RMSD and hydrogen bond occupancy .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.